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Compound of Interest

Compound Name: Acetyl-1-13C bromide

CAS No.: 79385-25-4

Cat. No.: B1625748

Get Quote

Application Note: Precision Site-Specific Protein Acetylation Using Acetyl-1-13C Bromide

Part 1: Executive Summary & Technical Rationale
The Challenge: Direct chemical acetylation of proteins using acid halides (like Acetyl bromide)

is inherently non-specific, indiscriminately modifying N-terminal amines and solvent-exposed

lysine residues (

-amines). This heterogeneity renders the sample useless for high-resolution structural studies
(NMR) or precise mechanistic probing.

The Solution: To achieve site-specific acetylation using Acetyl-1-13C bromide, the reagent

must not be applied to the protein directly. Instead, it is used to synthesize a bio-orthogonal

precursor—

-(Acetyl-1-13C)-L-lysine—which is subsequently incorporated into the target protein via Genetic
Code Expansion (GCE).

This chemo-enzymatic workflow allows for the installation of a
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C-carbonyl probe at a single, user-defined residue within a full-length protein. This enables:

NMR Spectroscopy: Direct detection of the acetyl carbonyl via 1D

C or 2D

H-

C HSQC experiments without background noise.

Epigenetic Research: Mimicking histone acetylation (e.g., H3K56ac) to study chromatin

dynamics.

Quantification: Absolute stoichiometry determination via Mass Spectrometry using the heavy

isotope shift (+1 Da).

Part 2: Chemical Synthesis of the Labeled Precursor
Objective: Synthesize

-(Acetyl-1-13C)-L-lysine (AcK-1-13C) from L-Lysine and Acetyl-1-13C bromide. Mechanism:
To prevent acetylation of the

-amine, we utilize a Copper(II) chelation strategy. The Cu

ion forms a stable complex with the

-amine and

-carboxylate, leaving the

-amine free for reaction with the acid bromide.

Protocol 1: Synthesis of -(Acetyl-1-13C)-L-lysine
Reagents:

L-Lysine monohydrochloride

Copper(II) sulfate pentahydrate (

) or Copper(II) carbonate
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Acetyl-1-13C bromide (Anhydrous)

Sodium bicarbonate (

)

EDTA (disodium salt) or 8-hydroxyquinoline (for demetallation)

Ion exchange resin (Dowex 50W-X8 or equivalent)

Step-by-Step Methodology:

Formation of the Lysine-Copper Complex:

Dissolve L-Lysine HCl (10 mmol) in 50 mL of hot water.

Add excess Copper(II) carbonate (6 mmol) and reflux for 45 minutes. The solution will turn

deep blue, indicating the formation of the

complex.

Filter the hot solution to remove unreacted copper carbonate. Cool to room temperature.

Acetylation Reaction:

Chill the filtrate to 4°C in an ice bath.

Simultaneously add Acetyl-1-13C bromide (11 mmol, 1.1 eq) and 2M NaOH dropwise to

maintain pH between 9.0 and 10.0.

Critical Step: Acetyl bromide hydrolyzes rapidly. The addition must be slow, but the pH

must be strictly controlled. The Cu-complex protects the

-amine, while the basic pH keeps the

-amine nucleophilic.

Stir vigorously for 2 hours at 4°C, then allow to warm to room temperature over 1 hour.

Demetallation (Copper Removal):
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Acidify the solution to pH 2.0 using 6M HCl.

Pass hydrogen sulfide gas (

) or add Thioacetamide to precipitate Copper(II) sulfide (CuS) (Black precipitate).

Alternative (Green Chemistry): Use an excess of EDTA or 8-hydroxyquinoline to chelate

copper, then purify via ion-exchange chromatography.

Filter the precipitate through Celite.[1]

Purification:

Load the filtrate onto a cation exchange column (Dowex 50W,

form).

Wash with distilled water to remove salts and byproducts (acetic acid).

Elute the product using 1M aqueous Ammonia (

).

Lyophilize the eluent to obtain

-(Acetyl-1-13C)-L-lysine as a white powder.

Yield Check: typical yield 60–75%. Validation:

H-NMR (

) should show a singlet (or doublet due to

C coupling) at ~1.9 ppm (acetyl methyl) and significant shift in the

-methylene protons.

Part 3: Biological Incorporation (Genetic Code
Expansion)[2]
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Objective: Incorporate the synthesized AcK-1-13C into a protein (e.g., Histone H3) at a specific

amber codon (TAG). System:Methianosarcina barkeri Pyrrolysyl-tRNA synthetase (MbPylRS) /

pair.

Protocol 2: Expression in E. coli
Reagents:

Expression Plasmid: Gene of Interest (GOI) with TAG mutation (e.g., pET-H3-K56TAG).

Suppression Plasmid: pEVOL-PylRS (encoding PylRS and

).

Synthesized AcK-1-13C (from Part 2).

E. coli BL21(DE3) cells.

Workflow:

Transformation:

Co-transform BL21(DE3) cells with both the Expression and Suppression plasmids.

Plate on LB agar containing Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (GOI).

Induction and Feeding:

Inoculate a single colony into 10 mL LB (overnight culture).

Dilute 1:100 into 50 mL of defined minimal media (M9) supplemented with glucose and

antibiotics. Note: Minimal media reduces background NMR signals.

Grow at 37°C until

reaches 0.6–0.8.

Add AcK-1-13C: Dissolve the synthesized amino acid in water (neutralized to pH 7) and

add to the culture to a final concentration of 2 mM to 5 mM.
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Wait 20 minutes for cellular uptake.

Induce protein expression with IPTG (1 mM) and Arabinose (0.2% w/v) to induce the

PylRS system.

Harvest and Purification:

Incubate at 25°C–30°C for 12–16 hours.

Harvest cells via centrifugation.

Purify the protein using standard affinity chromatography (Ni-NTA) followed by Size

Exclusion Chromatography (SEC).

Part 4: Visualization & Data Analysis
Workflow Diagram (DOT)
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Caption: Chemo-enzymatic workflow converting Acetyl-1-13C bromide into a site-specific

protein probe.
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Data Interpretation Table
Analysis Method Observation Causality/Validation

Mass Spectrometry (ESI-MS)
Mass shift of +1 Da compared

to standard acetylated protein.

Confirms incorporation of

C (Atomic mass 13 vs 12).[2]

H-NMR Splitting of acetyl methyl peak.

Coupling between Methyl

protons and Carbonyl

C (

Hz).

C-NMR (Direct)
Strong singlet at ~170-175

ppm.

The carbonyl carbon is

isotopically enriched (approx.

100x sensitivity vs natural

abundance).

Trypsin Digest Peptide fragment mass shift.

Verifies the acetylation is at the

specific TAG-encoded site, not

random.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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